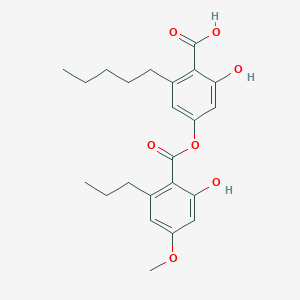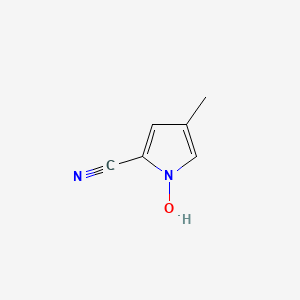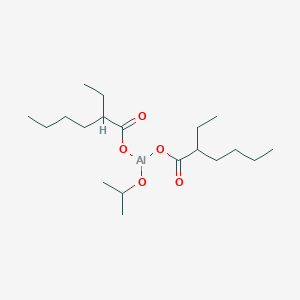![molecular formula C8H20N2O2 B13753542 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine CAS No. 70939-81-0](/img/structure/B13753542.png)
1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine is an organic compound with the molecular formula C10H24N2O3 It is a derivative of propanamine and is characterized by the presence of two amino groups and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine typically involves the reaction of diethylene glycol with 3-aminopropylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of a solvent such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with target molecules, influencing their activity. The ether linkage provides flexibility to the molecule, allowing it to interact with various biological pathways.
Comparación Con Compuestos Similares
Diethylene glycol, di(3-aminopropyl) ether: Similar in structure but with different functional groups.
3-(2-[2-(3-Aminopropoxy)ethoxy]ethoxy)propylamine: Another compound with a similar backbone but different substituents.
Uniqueness: 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine is unique due to its specific combination of amino groups and ether linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
70939-81-0 |
|---|---|
Fórmula molecular |
C8H20N2O2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
1-[2-(2-aminopropoxy)ethoxy]propan-2-amine |
InChI |
InChI=1S/C8H20N2O2/c1-7(9)5-11-3-4-12-6-8(2)10/h7-8H,3-6,9-10H2,1-2H3 |
Clave InChI |
VTAMQDCTAXRISX-UHFFFAOYSA-N |
SMILES canónico |
CC(COCCOCC(C)N)N |
Números CAS relacionados |
70939-81-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


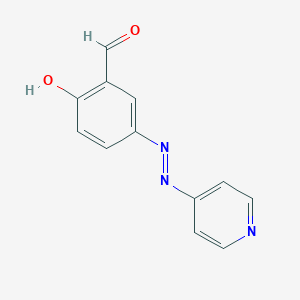
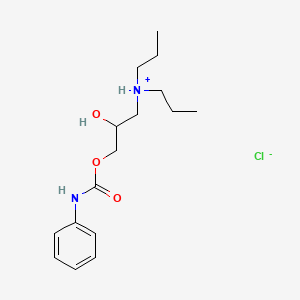

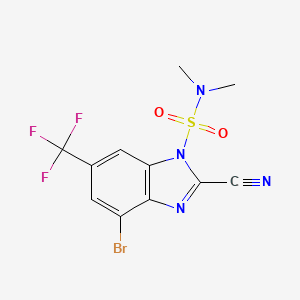

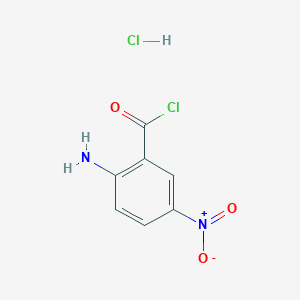
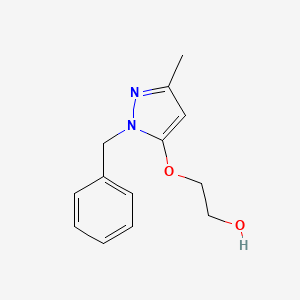

![3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride](/img/structure/B13753517.png)
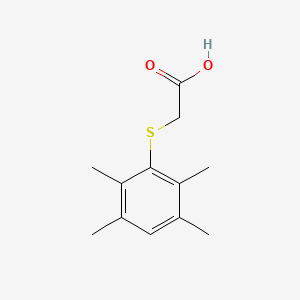
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
